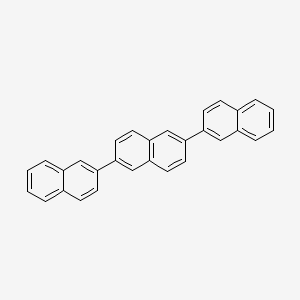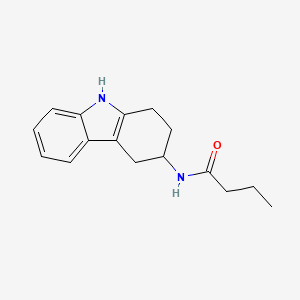
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide is a chemical compound that belongs to the class of carbazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of more saturated carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide can be compared with other similar carbazole derivatives, such as:
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with similar structural features.
2,3,4,9-Tetrahydro-1H-carbazol-3-ol: A hydroxylated derivative with different chemical properties.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A methylated derivative with unique biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the butanamide group, which can impart distinct chemical and biological properties.
属性
CAS 编号 |
159413-74-8 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC 名称 |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)butanamide |
InChI |
InChI=1S/C16H20N2O/c1-2-5-16(19)17-11-8-9-15-13(10-11)12-6-3-4-7-14(12)18-15/h3-4,6-7,11,18H,2,5,8-10H2,1H3,(H,17,19) |
InChI 键 |
BBFOONSKJLPXPM-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
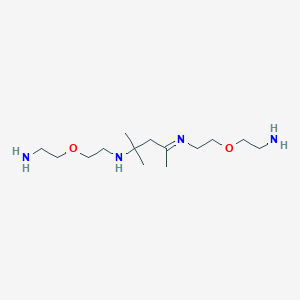
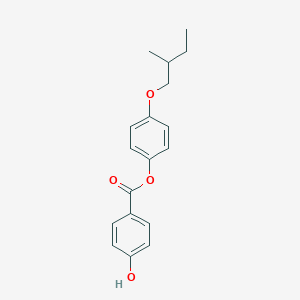
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
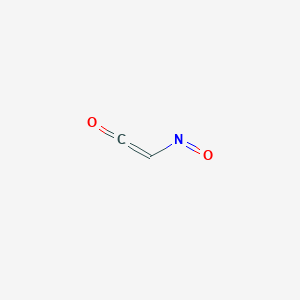

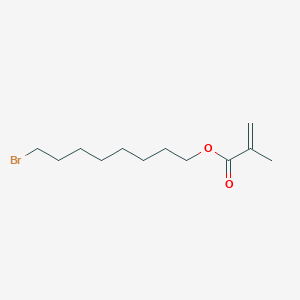

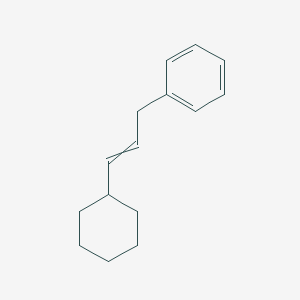
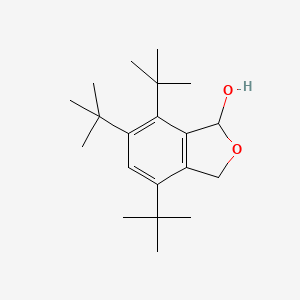
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
